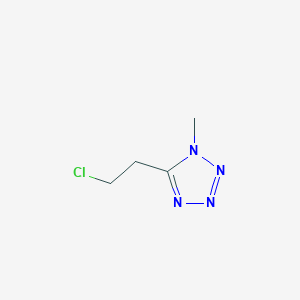

5-(2-chloroethyl)-1-methyl-1H-tetrazole

Description

Overview of the Tetrazole Heterocycle: Fundamental Structural Features and Tautomerism

A key characteristic of NH-unsubstituted 5-substituted tetrazoles is their existence in two primary tautomeric forms: the 1H- and 2H-tetrazole tautomers. tezu.ernet.in These tautomers differ in the position of the proton on the nitrogen atoms of the ring. The equilibrium between these two forms is highly dependent on the physical state and the surrounding environment. wikipedia.orgtezu.ernet.inresearchgate.net

| Phase/Solvent | Predominant Tautomer |

| Gas Phase | 2H-tetrazole wikipedia.orgtezu.ernet.inresearchgate.net |

| Solid Phase (Crystal) | 1H-tetrazole wikipedia.orgresearchgate.netmdpi.com |

| Polar Solvents | 1H-tetrazole researchgate.netmdpi.com |

In the solid state and in polar solvents, the 1H-tautomer is generally the more stable and predominant form. wikipedia.orgresearchgate.netmdpi.com Conversely, in the gas phase, the 2H-tautomer is favored. wikipedia.orgtezu.ernet.inresearchgate.net This tautomerism is a critical consideration in the synthesis and reactivity of tetrazole derivatives, as the position of the substituent can influence the molecule's properties and biological activity. Alkylation of the tetrazole ring, as seen in N-methylated derivatives, effectively "locks" the molecule into a single tautomeric form, providing precise regiochemical control.

Significance of N-Substituted Tetrazole Derivatives in Synthetic Chemistry

N-substituted tetrazoles are privileged structures in modern synthetic chemistry, primarily due to their widespread application in medicinal chemistry and materials science. numberanalytics.com One of their most significant roles is acting as a bioisostere for the carboxylic acid group. wikipedia.orgtezu.ernet.in The tetrazole ring's pKa is similar to that of a carboxylic acid, allowing it to be deprotonated at physiological pH. wikipedia.org This substitution can lead to improved metabolic stability and better pharmacokinetic profiles in drug candidates. tezu.ernet.in

The utility of the tetrazole moiety is evident in numerous FDA-approved drugs across various therapeutic areas. tezu.ernet.in

| Drug Name | Therapeutic Application |

| Losartan | Antihypertensive (Angiotensin II receptor blocker) wikipedia.orgtezu.ernet.in |

| Candesartan | Antihypertensive (Angiotensin II receptor blocker) wikipedia.orgtezu.ernet.in |

| Irbesartan | Antihypertensive (Angiotensin II receptor blocker) tezu.ernet.in |

| Pemirolast | Antiallergic tezu.ernet.in |

Beyond pharmaceuticals, the high nitrogen content and thermal stability of tetrazole derivatives make them suitable for use as high-energy materials, such as in propellants and explosives. wikipedia.orgnumberanalytics.com Their ability to release large amounts of nitrogen gas upon decomposition is a desirable property in these applications. wikipedia.org

Contextualizing 5-(2-Chloroethyl)-1-Methyl-1H-tetrazole as a Key Building Block

The compound this compound is a prime example of a functionalized tetrazole designed for use as a versatile synthetic building block. Its structure combines two key features: the stable, N-methylated tetrazole core and a reactive chloroethyl side chain.

The methylation at the N-1 position fixes the heterocycle in the 1H-tautomeric form, which prevents potential side reactions related to tautomerization and ensures regiochemical integrity during subsequent synthetic steps. The tetrazole ring itself imparts specific physicochemical properties to any larger molecule it is incorporated into.

The true synthetic utility of this compound lies in the 2-chloroethyl group. This alkyl chloride moiety serves as a reactive electrophilic handle, making it susceptible to nucleophilic substitution reactions. This allows for the convenient introduction of a wide variety of functional groups and molecular fragments. For the parent compound, 5-(2-chloroethyl)tetrazole, the chloroethyl group is noted for its utility in introducing alkylating agents to synthesize diverse pharmaceutical compounds. guidechem.com This reactivity provides a straightforward pathway to construct more complex molecules, enabling the development of new chemical entities for medicinal chemistry programs and materials science research. guidechem.com Early syntheses of related N-vinyltetrazoles utilized a similar strategy involving the reaction of tetrazoles with 2-chloroethanol (B45725) followed by chlorination, highlighting the synthetic value of the chloroethyl handle. taylorandfrancis.com

Historical Context of Tetrazole Synthesis and Derivatization

The history of tetrazole chemistry began in 1885 with the first synthesis of a derivative by the Swedish chemist J. A. Bladin. nih.govnih.gov Despite this early discovery, research into tetrazole compounds remained limited for several decades, with only a few hundred derivatives reported by 1950. nih.gov The field experienced rapid growth starting in the mid-20th century as the unique properties of the tetrazole ring became recognized and its applications in medicine, agriculture, and materials science were explored. nih.gov

The most common and historically significant method for synthesizing the tetrazole ring is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097) (often using hydrazoic acid or sodium azide). numberanalytics.comnih.gov This versatile reaction allows for the formation of a wide range of 5-substituted tetrazoles. wikipedia.org Over the years, numerous advancements have been made to improve this method, including the use of catalysts to facilitate the reaction under milder conditions. numberanalytics.com

Other important synthetic methodologies have also been developed. The Ugi-azide reaction, a type of isocyanide-based multicomponent reaction, provides a powerful and efficient route to 1,5-disubstituted tetrazoles in a single step. mdpi.com These advancements in synthetic methods have made a vast array of complex tetrazole derivatives more accessible, fueling their continued exploration in various scientific disciplines. numberanalytics.com

Structure

3D Structure

Properties

IUPAC Name |

5-(2-chloroethyl)-1-methyltetrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClN4/c1-9-4(2-3-5)6-7-8-9/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHSYPYXDDWJATG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15284-37-4 | |

| Record name | 5-(2-chloroethyl)-1-methyl-1H-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Chemistry and Transformational Potential of 5 2 Chloroethyl 1 Methyl 1h Tetrazole

Reactivity of the Chloroethyl Side Chain

The chloroethyl group at the 5-position of the 1-methyl-1H-tetrazole ring is the primary site of reactivity, enabling the introduction of various functional groups and the formation of unsaturated derivatives.

Nucleophilic Substitution Reactions at the Ethyl Chloride Position

The carbon atom bearing the chlorine atom in 5-(2-chloroethyl)-1-methyl-1H-tetrazole is electrophilic and readily undergoes nucleophilic substitution reactions. This allows for the displacement of the chloride ion by a wide array of nucleophiles, leading to the formation of new carbon-heteroatom bonds.

The reaction of this compound with various nucleophiles provides a straightforward route to a range of derivatives with potential applications in medicinal chemistry and materials science.

Amines: Primary and secondary amines can act as nucleophiles, attacking the electrophilic carbon and displacing the chloride to form the corresponding aminoethyl-tetrazole derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed. The resulting amino-functionalized tetrazoles are of interest due to the prevalence of the tetrazole moiety in pharmacologically active compounds.

Alcohols: Alkoxides, generated from the reaction of alcohols with a strong base, can also serve as potent nucleophiles. Their reaction with this compound would yield the corresponding ether derivatives. The reaction conditions, such as the choice of solvent and base, can influence the reaction rate and yield.

Thiols: Thiolate anions, formed by the deprotonation of thiols, are excellent nucleophiles and are expected to react efficiently with the chloroethyl side chain to produce the corresponding thioether derivatives. For instance, 1-methyl-1H-tetrazole-5-thiol has been shown to participate in nucleophilic ring-opening reactions, highlighting the nucleophilic character of sulfur-containing tetrazole derivatives researchgate.net. While not a direct substitution on the chloroethyl chain of the target molecule, this demonstrates the feasibility of using thiol-based nucleophiles in reactions with electrophilic centers.

A general representation of these nucleophilic substitution reactions is depicted below:

| Nucleophile (Nu-H) | Product |

| R¹R²NH (Amine) | 5-(2-(R¹R²N)-ethyl)-1-methyl-1H-tetrazole |

| R-OH (Alcohol) | 5-(2-(R-O)-ethyl)-1-methyl-1H-tetrazole |

| R-SH (Thiol) | 5-(2-(R-S)-ethyl)-1-methyl-1H-tetrazole |

This table represents the expected products from the reaction of this compound with various classes of nucleophiles.

Nucleophilic substitution reactions at a chiral center can proceed with either inversion or retention of configuration, or with racemization, depending on the reaction mechanism (SN1 or SN2). In the case of this compound, the carbon atom attached to the chlorine is not a stereocenter. However, if a chiral nucleophile is used, a pair of diastereomers could be formed. The stereochemical outcome would be influenced by the reaction conditions and the nature of the reactants. Currently, specific studies on the stereochemical aspects of substitution reactions for this particular compound are not widely reported in the available literature.

Elimination Reactions (e.g., Dehydrochlorination to Vinyl Tetrazole Derivatives)

In the presence of a base, this compound can undergo an elimination reaction, specifically dehydrochlorination, to yield 5-vinyl-1-methyl-1H-tetrazole. This reaction involves the removal of a proton from the carbon atom adjacent to the chloro-substituted carbon and the simultaneous or sequential elimination of the chloride ion, resulting in the formation of a carbon-carbon double bond.

The efficiency of the dehydrochlorination reaction is highly dependent on the reaction conditions. Key factors include the strength and steric bulk of the base, the solvent, the reaction temperature, and the presence of any catalysts. Strong, non-nucleophilic bases are often preferred to minimize competing substitution reactions. For analogous structures like 1-(2-chloroethyl)pyrazoles, dehydrochlorination has been successfully achieved using phase transfer catalysis (PTC) conditions in water, which can be a more environmentally friendly approach nih.gov. The choice of base can also influence the regioselectivity of the elimination if there are multiple possible protons to be removed, although in this specific case, only one vinyl product can be formed. While specific catalyst studies for the dehydrochlorination of this compound are not extensively detailed, the principles of base-catalyzed elimination are well-established.

The synthesis of vinyl-substituted tetrazoles is of significant interest as these compounds can serve as monomers for the production of nitrogen-rich polymers or as versatile building blocks in organic synthesis. The dehydrochlorination of this compound provides a direct route to 5-vinyl-1-methyl-1H-tetrazole. A known method for the synthesis of the parent 5-vinyl-1H-tetrazole involves the treatment of 5-chloroethyltetrazole with sodium hydroxide (B78521) in water mdpi.comresearchgate.net. It is anticipated that a similar approach would be effective for the 1-methyl derivative.

A representative reaction for the synthesis of 5-vinyl-1-methyl-1H-tetrazole is shown below:

| Reactant | Base | Product |

| This compound | Strong Base (e.g., NaOH, KOH, t-BuOK) | 5-vinyl-1-methyl-1H-tetrazole |

This table illustrates the general transformation of this compound to its corresponding vinyl derivative via a base-induced elimination reaction.

Further research into optimizing the reaction conditions, including the screening of various bases and solvent systems, would be beneficial for developing a high-yielding and efficient synthesis of 5-vinyl-1-methyl-1H-tetrazole.

Radical Reactions Involving the Chloroethyl Group

The chloroethyl group of this compound presents a potential site for radical-initiated reactions. While specific studies on this particular compound are not extensively documented in publicly available literature, the reactivity can be inferred from the known behavior of similar haloalkane and tetrazole systems. Radical reactions are typically initiated by homolytic cleavage of a bond, which can be induced by heat, light, or a radical initiator.

In the case of the chloroethyl group, the carbon-chlorine (C-Cl) bond is the most likely site for homolytic cleavage under radical conditions, which would generate a primary alkyl radical. The general steps in such a radical reaction would be initiation, propagation, and termination.

Table 1: Potential Radical Reactions and Products

| Reaction Type | Initiator | Intermediate Radical | Potential Product(s) |

| Radical Reduction | Bu₃SnH/AIBN | 2-(1-methyl-1H-tetrazol-5-yl)ethyl radical | 5-ethyl-1-methyl-1H-tetrazole |

| Radical Cyclization | Photolysis/Heat | 2-(1-methyl-1H-tetrazol-5-yl)ethyl radical | Fused bicyclic systems (if an intramolecular trap is present) |

| Atom Transfer Radical Polymerization (ATRP) | Transition metal catalyst | 2-(1-methyl-1H-tetrazol-5-yl)ethyl radical | Poly[1-methyl-5-(2-vinylene)-1H-tetrazole] |

Research on related systems, such as the photolysis of tetrazole derivatives, indicates that the tetrazole ring itself can undergo cleavage to produce a variety of photoproducts, which could compete with reactions at the chloroethyl group. The photochemistry of tetrazoles is complex and highly dependent on the substituents and the reaction conditions. For instance, photolysis can lead to the extrusion of molecular nitrogen and the formation of reactive intermediates like nitrilimines.

Furthermore, the thermal decomposition of tetrazoles can also proceed through radical pathways. Studies on N-substituted tetrazoles suggest that decomposition often begins with the cleavage of the tetrazole ring. This inherent reactivity of the tetrazole ring system could influence the outcome of any intended radical reaction on the chloroethyl substituent.

Intramolecular Cyclization and Rearrangement Pathways

The structure of this compound, featuring a nucleophilic tetrazole ring and an electrophilic chloroethyl side chain, is conducive to intramolecular cyclization reactions. Such reactions typically proceed via an intramolecular nucleophilic substitution, where a nitrogen atom of the tetrazole ring acts as the nucleophile, displacing the chloride ion.

This type of reaction is known to form fused heterocyclic systems. For example, the synthesis of tetrazolo[1,5-a]pyridine (B153557) derivatives can be achieved by treating 2-halopyridines with sodium azide (B81097), where an intramolecular cyclization of an initially formed azido-pyridine occurs. arkat-usa.org Similarly, this compound could potentially cyclize to form a tetrazolo[1,5-a]piperidine derivative. The N4 atom of the 1-methyl-1H-tetrazole ring is a likely nucleophilic center for this cyclization.

Table 2: Potential Intramolecular Cyclization Products

| Reactant | Conditions | Proposed Intermediate | Product |

| This compound | Base, Heat | Intramolecular attack of N4 on the chloroethyl group | 6,7-dihydro-5H-tetrazolo[1,5-a]pyridin-4-ium salt |

The feasibility of this cyclization would depend on the reaction conditions, such as the presence of a base to enhance the nucleophilicity of the tetrazole ring and the temperature. The formation of five- and six-membered rings through intramolecular reactions is generally favored due to their thermodynamic stability. libretexts.org

Rearrangement pathways for 1,5-disubstituted tetrazoles are also documented, particularly thermal rearrangements. For instance, 1-aryl-5-allyloxy-1H-tetrazoles have been shown to undergo a concerted sigmatropic rearrangement to 1-aryl-4-allyl-1,4-dihydrotetrazol-5-ones. rsc.org While not directly analogous, this demonstrates the potential for substituents on the tetrazole ring to undergo rearrangement under thermal conditions.

Electrophilic and Nucleophilic Reactivity of the Tetrazole Ring System (as influenced by N1-Methylation)

The reactivity of the tetrazole ring is significantly influenced by its electronic properties, which are in turn affected by the substituents attached to it. N1-methylation has a notable impact on the electron density and, consequently, the electrophilic and nucleophilic character of the ring.

The methyl group is an electron-donating group through an inductive effect. By attaching it to the N1 position of the tetrazole ring, it increases the electron density of the ring system compared to an unsubstituted tetrazole. This enhanced electron density makes the ring more nucleophilic and generally more reactive towards electrophiles.

In electrophilic aromatic substitution reactions, electron-donating groups are known to be activating, meaning they increase the rate of reaction. wikipedia.org They also direct incoming electrophiles to specific positions on the ring. For the 1-methyl-1H-tetrazole ring, electrophilic attack is most likely to occur at the N4 position, which is sterically accessible and electronically enriched by the N1-methyl group.

Conversely, the increased electron density makes the tetrazole ring less susceptible to nucleophilic attack. Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups to decrease the electron density of the ring and make it more electrophilic. masterorganicchemistry.com

Table 3: Predicted Reactivity towards Electrophiles and Nucleophiles

| Reagent Type | Predicted Reactivity | Rationale |

| Electrophiles (e.g., alkyl halides, acyl chlorides) | High | The N1-methyl group is electron-donating, increasing the ring's nucleophilicity. |

| Nucleophiles (e.g., alkoxides, amines) | Low | The N1-methyl group increases the electron density of the ring, making it less electrophilic. |

The tetrazole ring, despite its aromatic character, can undergo ring-opening reactions under certain conditions. This reactivity is often in equilibrium with the closed-ring form and can be influenced by substituents. Strongly electron-withdrawing groups attached to the tetrazole ring can stabilize a tautomeric ring-opening to an azidoimine form. wikipedia.org

Following a ring-opening event, rearomatization to a different heterocyclic system is a possibility. For instance, N-acyl-5-alkyltetrazoles are known to readily rearrange to form 1,3,4-oxadiazoles. nih.gov While this compound does not possess an N-acyl group, this illustrates the potential for the tetrazole ring to serve as a precursor to other heterocyclic structures through a sequence of ring-opening and ring-closing events.

Influence of N1 Methylation on the Tetrazole Ring Properties and Reactivity

Steric and Electronic Effects of the N1-Methyl Group

Sterically, the presence of the methyl group at the N1 position introduces bulk, which can influence the planarity of the tetrazole ring and the orientation of the 5-(2-chloroethyl) substituent. In some cases, steric hindrance from substituents can disrupt the planarity of heterocyclic systems. rsc.org This steric hindrance may also play a role in intermolecular interactions in the solid state and in solution, potentially affecting crystal packing and solubility. The introduction of a methyl substituent can also lead to steric hindrance that affects how the molecule interacts with biological targets. uspto.gov

Impact on Protonation Equilibria and Acid-Base Behavior within the Tetrazole Framework

The N1-methylation of the tetrazole ring has a profound impact on its acid-base properties. The parent 1H-tetrazole is weakly acidic, with a pKa of approximately 4.90, allowing it to act as a bioisostere for a carboxylic acid group at physiological pH. wikipedia.orgthieme-connect.com The acidity of 5-substituted 1H-tetrazoles is influenced by the electronic nature of the substituent at the C5 position.

In the case of 5-(2-chloroethyl)-1-methyl-1H-tetrazole, the N1 position is blocked by the methyl group, preventing deprotonation at this site. This fundamentally alters the acidic character of the molecule compared to its 1H-tetrazole counterpart. The primary site of protonation in 1-substituted tetrazoles is the N4 atom. The electron-donating nature of the N1-methyl group increases the electron density on the ring nitrogens, which is expected to increase the basicity of the N4 atom, making it more susceptible to protonation.

While the specific pKa of this compound is not documented, a comparison with related compounds provides insight into the expected trends.

| Compound | pKa |

|---|---|

| 1H-Tetrazole | 4.86 ± 0.02 uspto.gov |

| 5-Methyl-1H-tetrazole | 5.50 ± 0.01 uspto.gov |

Regioselective Directing Effects in Further Functionalization

The N1-methyl group in this compound plays a crucial role in directing the regioselectivity of further functionalization reactions. In electrophilic aromatic substitution reactions, the substituent already present on the ring dictates the position of the incoming electrophile.

For the 1-methyl-1H-tetrazole ring, the N1-methyl group, being an activating group, along with the nitrogen lone pairs, directs incoming electrophiles primarily to the N4 position, which is the most nucleophilic site. The alkylation of 5-substituted 1H-tetrazoles often results in a mixture of 1,5- and 2,5-disubstituted products, with the ratio being influenced by steric and electronic factors. researchgate.netrsc.org However, with the N1 position already occupied, any further alkylation or electrophilic attack on the ring nitrogens would be directed to the other available nitrogen atoms, with N4 being the most likely candidate due to electronic considerations.

Functionalization can also occur at the 5-position. Deprotonation at the C5 position of N-protected tetrazoles can be achieved using strong bases, creating a nucleophilic center for the introduction of various electrophiles. nih.gov The presence of the N1-methyl group in this compound would stabilize the ring during such reactions and prevent side reactions that can occur with unprotected tetrazoles.

Conformational Analysis of the Chloroethyl Moiety as Influenced by N1-Methylation

The conformational flexibility of the 2-chloroethyl side chain at the C5 position is influenced by the steric and electronic environment of the 1-methyl-1H-tetrazole ring. The rotation around the C5-Cα and Cα-Cβ bonds of the chloroethyl group will determine the spatial orientation of the chlorine atom relative to the tetrazole ring.

The presence of the N1-methyl group introduces steric bulk in proximity to the C5-substituent. This can create a preference for certain rotational conformers of the chloroethyl group to minimize steric interactions. Computational studies and NMR analysis, such as Nuclear Overhauser Effect (NOE) spectroscopy, are powerful tools for determining the preferred conformations of flexible side chains on heterocyclic rings. scielo.brmdpi.comnih.govresearchgate.net

Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the structure of 5-(2-chloroethyl)-1-methyl-1H-tetrazole by identifying the number and types of hydrogen and carbon atoms present.

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three unique proton environments in the molecule: the N-methyl group and the two methylene (B1212753) groups of the chloroethyl side chain. The N-methyl protons would appear as a sharp singlet, typically in the range of 3.8-4.2 ppm, influenced by the electron-withdrawing nature of the tetrazole ring. The two methylene groups form an A₂B₂ spin system and are expected to appear as two triplets due to coupling with each other. The methylene group adjacent to the tetrazole ring (C¹'H₂) would likely resonate around 3.2-3.6 ppm, while the methylene group bonded to the chlorine atom (C²'H₂) would be further downfield, around 3.8-4.0 ppm, due to the deshielding effect of the electronegative chlorine atom.

The ¹³C NMR spectrum provides information on the carbon skeleton. Four signals are anticipated: one for the N-methyl carbon, two for the carbons of the ethyl chain, and one for the C5 carbon of the tetrazole ring. The C5 carbon of 1,5-disubstituted tetrazoles typically appears significantly downfield, often in the range of 150-160 ppm. researchgate.net The N-methyl carbon is expected around 35-40 ppm. For the chloroethyl side chain, the carbon atom attached to the ring (C1') would resonate around 25-30 ppm, while the carbon bearing the chlorine atom (C2') would be shifted downfield to approximately 40-45 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | ¹H NMR (ppm) | Multiplicity | ¹³C NMR (ppm) |

| N-CH₃ | 3.8 - 4.2 | Singlet (s) | 35 - 40 |

| C¹'-H₂ | 3.2 - 3.6 | Triplet (t) | 25 - 30 |

| C²'-H₂ | 3.8 - 4.0 | Triplet (t) | 40 - 45 |

| C5 (Tetrazole) | - | - | 150 - 160 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

While 1D NMR suggests the core structure, 2D NMR experiments are crucial for confirming the precise connectivity of the atoms. mdpi.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, the key expected correlation is a cross-peak between the signals of the two methylene groups (C¹'H₂ and C²'H₂), confirming their adjacent positions in the ethyl chain. youtube.com The N-methyl protons, being a singlet with no adjacent protons, would not show any COSY cross-peaks.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to, providing definitive ¹H-¹³C one-bond correlations. sdsu.edu The expected HSQC correlations would link the proton signal of the N-methyl group to its corresponding carbon signal, and the proton signals of each of the two methylene groups to their respective carbon signals.

A correlation from the N-methyl protons to the C5 carbon of the tetrazole ring, confirming the position of methylation at N1.

Correlations from the C¹'H₂ protons to the C5 carbon of the tetrazole ring, establishing the attachment of the ethyl chain at C5.

Correlations from the C¹'H₂ protons to the C²' carbon and from the C²'H₂ protons to the C¹' carbon, further confirming the ethyl chain structure.

Table 2: Expected Key 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Expected Cross-Peaks |

| COSY | ¹H ↔ ¹H | C¹'-H₂ ↔ C²'-H₂ |

| HSQC | ¹H ↔ ¹³C (¹J) | N-CH₃ ↔ N-C H₃C¹'-H₂ ↔ C ¹'H₂C²'-H₂ ↔ C ²'H₂ |

| HMBC | ¹H ↔ ¹³C (²⁻³J) | N-CH₃ ↔ C 5 (Tetrazole)C¹'-H₂ ↔ C 5 (Tetrazole)C¹'-H₂ ↔ C ²'H₂ |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

The IR spectrum of this compound would be expected to display several characteristic absorption bands. The C-H stretching vibrations of the methyl and methylene groups would appear in the 2850-3000 cm⁻¹ region. The tetrazole ring itself gives rise to a series of complex vibrations, including C=N and N=N stretching, which are typically observed in the 1400-1600 cm⁻¹ range, along with ring breathing modes at lower frequencies (e.g., 1000-1300 cm⁻¹). pnrjournal.com A key diagnostic peak would be the C-Cl stretching vibration, which for a primary chloroalkane, typically appears in the 650-750 cm⁻¹ region. pnrjournal.com

Raman spectroscopy would provide complementary information. While C-H and C-Cl stretches are also Raman active, the symmetric vibrations of the tetrazole ring often produce strong Raman signals, aiding in the confirmation of the heterocyclic core. acrhem.org

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| C-H Stretch (Aliphatic) | 2850 - 3000 | IR, Raman |

| C=N / N=N Stretch (Tetrazole Ring) | 1400 - 1600 | IR, Raman |

| CH₂ Bend (Scissoring) | ~1450 | IR |

| Tetrazole Ring Vibrations | 1000 - 1300 | IR, Raman |

| C-Cl Stretch | 650 - 750 | IR, Raman |

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry (MSⁿ)

High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule, allowing for the determination of its elemental formula. Tandem mass spectrometry (MSⁿ) involves the fragmentation of a selected ion to provide structural information.

For this compound (C₄H₇ClN₄), HRMS would confirm the molecular formula by matching the experimentally measured mass of the molecular ion ([M]⁺˙ or [M+H]⁺) to the calculated theoretical mass with high precision (typically <5 ppm). The presence of a chlorine atom would be readily identified by the characteristic isotopic pattern of the molecular ion, with a ratio of approximately 3:1 for the [M]⁺˙ and [M+2]⁺˙ peaks, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.

Electron Ionization (EI) mass spectrometry would induce fragmentation of the molecular ion, providing a unique fingerprint that reflects the molecule's structure. The fragmentation of 1,5-disubstituted tetrazoles is highly dependent on the nature of the substituents. nih.gov

Tetrazole Ring Fragmentation: A hallmark fragmentation pathway for many tetrazoles is the extrusion of a molecule of dinitrogen (N₂), which is a stable neutral loss (28 Da). mdpi.com This would result in a significant fragment ion. A subsequent loss of a second N₂ molecule or related nitrogen-containing species can also occur.

Chloroethyl Moiety Fragmentation: The side chain can fragment in several ways. Alpha-cleavage between the C1' and C2' carbons could lead to the loss of a •CH₂Cl radical. Cleavage of the bond between the tetrazole ring and the side chain could result in the formation of a chloroethyl cation ([C₂H₄Cl]⁺) or a tetrazolyl radical. The loss of a chlorine radical (•Cl) from the molecular ion is another plausible pathway. Furthermore, the elimination of a neutral HCl molecule (36 Da) via rearrangement is also common for chloroalkanes.

Tandem mass spectrometry (MSⁿ) experiments, often using soft ionization techniques like electrospray ionization (ESI) to generate the protonated molecule [M+H]⁺, allow for the detailed study of its gas-phase ion chemistry. The site of protonation is a key factor influencing fragmentation. In N-methyl tetrazoles, protonation can occur on any of the three remaining ring nitrogen atoms. researchgate.net The relative basicity of these nitrogens in the gas phase will determine the most stable protonated species.

Collision-induced dissociation (CID) of the [M+H]⁺ ion would likely initiate fragmentation. The pathways may differ from EI-MS. For instance, the loss of N₂ from the protonated tetrazole ring is a common and often dominant fragmentation channel in ESI-MS/MS. nih.gov The resulting ion can then undergo further fragmentation of the chloroethyl side chain, such as the loss of ethylene (B1197577) via elimination of HCl, or loss of a chloroethylene molecule. These MSⁿ experiments are crucial for distinguishing isomers and confirming the connectivity established by NMR.

Single-Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Structure Determination

A definitive understanding of the three-dimensional arrangement of atoms and molecules in the solid state is critical for predicting a compound's physical and chemical properties. Single-crystal X-ray diffraction is the gold-standard technique for providing this information. However, no published crystallographic data for this compound could be located.

A typical analysis would involve growing a suitable single crystal of the compound and exposing it to an X-ray beam. The resulting diffraction pattern would allow for the determination of key structural parameters.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm³) | Data not available |

This data would provide insights into the precise bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would reveal the supramolecular architecture, detailing intermolecular interactions such as hydrogen bonds, halogen bonds, or π-π stacking, which govern the material's bulk properties. Without this experimental data, any discussion of the compound's solid-state structure remains speculative.

Thermal Analysis for Structural Stability and Decomposition Behavior (e.g., DTA, DSC, TGA)

Thermal analysis techniques are essential for characterizing the stability of a compound as a function of temperature. These methods can identify phase transitions, such as melting and boiling points, as well as decomposition temperatures, which are particularly important for nitrogen-rich compounds like tetrazoles that can be energetic.

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) would measure the temperatures and heat flows associated with thermal transitions. An endothermic peak would typically indicate melting, while exothermic peaks would suggest decomposition.

Thermogravimetric Analysis (TGA) would measure changes in mass with increasing temperature, indicating the loss of volatile components or the onset of decomposition.

A comprehensive search did not yield any DTA, DSC, or TGA data for this compound. Such studies would be crucial for establishing its thermal stability profile and understanding the mechanism of its decomposition.

Table 2: Illustrative Thermal Analysis Data Points for this compound

| Analysis Type | Parameter | Value |

|---|---|---|

| DSC | Onset of Decomposition (°C) | Data not available |

| DSC | Peak Decomposition Temp (°C) | Data not available |

| TGA | Initial Mass Loss Temp (°C) | Data not available |

| TGA | Final Residue (%) | Data not available |

Computational Investigations into the Electronic Structure and Reactivity

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.net For 5-(2-chloroethyl)-1-methyl-1H-tetrazole, DFT calculations would begin with geometry optimization, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), to find the lowest energy conformation of the molecule. researchgate.net This process yields precise information on bond lengths, bond angles, and dihedral angles, providing a foundational 3D structure from which all other electronic properties are derived.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, indicating sites susceptible to electrophilic attack, while the LUMO is the most likely to accept electrons, highlighting regions prone to nucleophilic attack.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map illustrates regions of varying electrostatic potential on the electron density surface.

Negative Regions (Red/Yellow): These areas are electron-rich and correspond to sites that are favorable for electrophilic attack. In tetrazole derivatives, these are typically located around the nitrogen atoms of the ring due to their high electronegativity. researchgate.netresearchgate.net

Positive Regions (Blue): These areas are electron-poor and represent favorable sites for nucleophilic attack. researchgate.net

For this compound, an MEP analysis would likely show strong negative potential around the N3 and N4 atoms of the tetrazole ring, while positive potential would be expected around the hydrogen atoms of the methyl and ethyl groups. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with biological receptors or other reactants. rug.nl

DFT calculations are widely used to predict spectroscopic data, which can be compared with experimental results to confirm molecular structures.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic shielding tensors can be converted into predicted ¹H and ¹³C NMR chemical shifts. Comparing these calculated shifts with experimental spectra is a powerful method for structural verification and assigning specific peaks to atoms within the molecule, especially for distinguishing between isomers like 1,5- and 2,5-disubstituted tetrazoles. beilstein-journals.org

Vibrational Frequencies: The calculation of harmonic vibrational frequencies corresponds to infrared (IR) and Raman spectroscopy peaks. This analysis helps in identifying the characteristic vibrational modes of functional groups within the molecule, such as the C-Cl stretch of the ethyl chain or the various stretching and bending modes of the tetrazole ring.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can be used to explore the potential chemical reactions that this compound might undergo. This involves mapping the potential energy surface of a reaction to identify the lowest-energy pathway from reactants to products.

The functionalization of tetrazoles is a key area of synthetic chemistry. nih.govresearchgate.net Theoretical modeling can elucidate the mechanisms of these reactions, such as N-alkylation or substitution at the 5-position. By calculating the energies of reactants, products, intermediates, and, most importantly, transition states, chemists can understand the feasibility and kinetics of a proposed reaction. For example, modeling the substitution of the chlorine atom on the ethyl side chain would involve locating the transition state structure for the reaction, allowing for the calculation of the activation energy. This insight helps in predicting reaction outcomes and optimizing reaction conditions.

Molecular Dynamics Simulations to Investigate Conformational Space and Intermolecular Interactions

While DFT provides a static, zero-kelvin picture of a molecule, Molecular Dynamics (MD) simulations introduce temperature and time to explore its dynamic behavior. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment over time. researchgate.netnih.gov

For this compound, an MD simulation would be particularly useful for:

Conformational Analysis: The chloroethyl side chain possesses rotational freedom around its carbon-carbon single bonds. MD simulations can explore the full range of accessible conformations and determine their relative populations, providing a more realistic view of the molecule's structure in solution.

Intermolecular Interactions: In a simulated condensed phase (e.g., in a solvent box), MD can model how multiple molecules of this compound interact with each other and with solvent molecules. This can reveal important non-covalent interactions, such as hydrogen bonding (though not a strong donor, the tetrazole nitrogens are acceptors) and dipole-dipole interactions, which govern the macroscopic properties of the substance. nih.gov

Synthetic Applications of 5 2 Chloroethyl 1 Methyl 1h Tetrazole As a Chemical Intermediate

As a Synthon for the Construction of Diverse Heterocyclic Architectures

The 5-(2-chloroethyl)-1-methyl-1H-tetrazole molecule serves as a potent electrophilic building block for the synthesis of a variety of more complex heterocyclic structures. The chloroethyl side chain is predisposed to undergo nucleophilic substitution reactions, allowing for the introduction of diverse functionalities and the formation of new carbon-heteroatom bonds. This reactivity is central to its role as a synthon in constructing larger, functionalized heterocyclic systems.

A key strategy involves the conversion of the chloroethyl group into other reactive moieties. For instance, substitution of the chloride with a thiol group yields 5-(2-mercaptoethyl)-1-methyl-1H-tetrazole. This thiol derivative can then act as a potent nucleophile. In a notable example of such reactivity, a related compound, 1-methyl-1H-tetrazole-5-thiol, was used in the nucleophilic ring-opening of a strained 6-azabicyclo[3.1.0]hex-3-en-2-ol. ulisboa.pt This reaction proceeds under mild, aqueous conditions and results in the formation of a novel, highly functionalized thiol-incorporated aminocyclopentitol in excellent yield. ulisboa.pt This demonstrates the capacity of the tetrazole moiety, introduced via a reactive side chain, to be incorporated into complex polycyclic architectures.

The chloroethyl group itself can react directly with a range of nucleophiles (e.g., amines, alkoxides, thiolates), each reaction leading to a new class of derivatives. These reactions are fundamental in medicinal chemistry for creating libraries of compounds for biological screening. The tetrazole ring, often considered a bioisostere of a carboxylic acid, combined with the new functionalities introduced via the chloroethyl chain, can lead to molecules with tailored pharmacological profiles. guidechem.comnih.gov

Table 1: Examples of Heterocyclic Scaffolds Accessible from this compound Derivatives

| Starting Material Derivative | Reactant | Resulting Heterocyclic System | Reaction Type |

|---|---|---|---|

| 5-(2-Mercaptoethyl)-1-methyl-1H-tetrazole | Bicyclic Vinyl Aziridine | Thiol-incorporated Aminocyclopentitol | Nucleophilic Ring-Opening |

| This compound | Primary/Secondary Amines | Substituted Aminoethyl-tetrazoles | Nucleophilic Substitution |

| This compound | Sodium Azide (B81097) | 5-(2-Azidoethyl)-1-methyl-1H-tetrazole | Nucleophilic Substitution |

Integration into Multicomponent Reactions as a Versatile Starting Material

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single, convergent step. nih.gov Tetrazole derivatives are frequently employed in MCRs, particularly in isocyanide-based reactions like the Ugi and Passerini reactions. nih.govmdpi.com While direct examples involving this compound are not extensively documented, its structural motifs are well-suited for such transformations.

The general principle of the Ugi-azide four-component reaction (UA-4CR) involves the reaction of an aldehyde, an amine, an isocyanide, and an azide source (like trimethylsilyl (B98337) azide) to form a 1,5-disubstituted tetrazole. mdpi.com In this context, this compound could be modified to participate in MCRs. For instance, the chloroethyl group could be converted to a primary amine, yielding 5-(2-aminoethyl)-1-methyl-1H-tetrazole. This derivative could then serve as the amine component in a subsequent Ugi reaction, thereby incorporating the pre-formed methyl-tetrazole moiety into a larger, peptide-like scaffold.

This strategy allows for the rapid generation of molecular diversity. By varying the other components of the MCR (aldehyde, isocyanide, and carboxylic acid or azide), a large library of complex tetrazole-containing compounds can be synthesized from a common intermediate derived from this compound. beilstein-archives.orgnih.gov This approach is highly valued in drug discovery for creating collections of novel, drug-like molecules. beilstein-archives.orgnih.gov

Table 2: Potential Role of this compound Derivatives in Multicomponent Reactions

| MCR Type | Derived Functional Group | Role of the Derivative | Potential Product Scaffold |

|---|---|---|---|

| Ugi Reaction | -CH₂CH₂NH₂ (Aminoethyl) | Amine Component | α-Acylamino Amide with Tetrazole Side Chain |

| Passerini Reaction | -CH₂CH₂COOH (Carboxyethyl) | Carboxylic Acid Component | α-Acyloxy Amide with Tetrazole Side Chain |

| Ugi-Azide Reaction | -CH₂CH₂N₃ (Azidoethyl) | Azide Component | Bis-tetrazole linked scaffold |

Precursor for Advanced Functional Materials and Polymer Chemistry

A significant application of this compound lies in its use as a precursor for monomers in polymer chemistry. The nitrogen-rich nature of the tetrazole ring imparts unique properties to polymers, such as high thermal stability, specific proton conductivity, and high nitrogen content, which is desirable for energetic materials. researchgate.net

A key transformation in this context is the dehydrochlorination of the chloroethyl group to form a vinyl group. Specifically, the closely related 5-(2-chloroethyl)tetrazole can be converted into 5-vinyl-1H-tetrazole. researchgate.net This vinyl monomer can then undergo free radical polymerization to produce poly(5-vinyltetrazole) (PVT). researchgate.net This polymer exhibits proton conductivity in its anhydrous state and is thermally stable up to 200°C, making it a candidate for applications in fuel cell membranes. researchgate.net

Following this established pathway, this compound can be similarly converted into 1-methyl-5-vinyl-1H-tetrazole. The subsequent polymerization of this monomer would yield poly(1-methyl-5-vinyl-1H-tetrazole). The methylation of the tetrazole ring would alter the polymer's properties, for instance, by reducing its proton conductivity but potentially enhancing its solubility in organic solvents or modifying its thermal decomposition characteristics. researchgate.net

Furthermore, the chloroethyl group itself can be used to graft the tetrazole moiety onto existing polymer backbones through nucleophilic substitution reactions, creating functionalized materials with tailored properties. This versatility makes it a valuable precursor for a range of advanced functional polymers and materials. conicet.gov.ar

Table 3: Polymerization Applications of this compound

| Derived Monomer | Polymerization Method | Resulting Polymer | Potential Application |

|---|---|---|---|

| 1-Methyl-5-vinyl-1H-tetrazole | Free Radical Polymerization | Poly(1-methyl-5-vinyl-1H-tetrazole) | Energetic Binders, Specialty Plastics |

| This compound | Grafting Reaction | Polymers with pendant tetrazole groups | Functionalized Surfaces, Membranes |

Development of Linkers for Self-Assembled Systems and Supramolecular Chemistry

The principles of self-assembly and supramolecular chemistry rely on specific, non-covalent interactions between molecules to form larger, ordered structures. This compound is an ideal precursor for designing molecular linkers that can participate in and direct these assembly processes.

A prominent example is the synthesis of capping ligands for nanocrystals. The chloroethyl group can be readily converted to a mercaptoethyl group (-CH₂CH₂SH). The resulting 5-(2-mercaptoethyl)-1-methyl-1H-tetrazole can act as a bifunctional linker. The thiol group provides a strong anchor to the surface of metal or semiconductor nanocrystals (e.g., CdTe, Au), while the exposed tetrazole ring offers sites for further coordination or hydrogen bonding. nih.gov

For instance, 5-(2-mercaptoethyl)-1H-tetrazole has been successfully used as a capping ligand to stabilize water-soluble CdTe nanocrystals, which exhibit high photoluminescence quantum efficiencies. nih.gov Crucially, these tetrazole-capped nanocrystals are capable of forming three-dimensional gel networks upon the addition of metal ions. This metal-ion-assisted gelation process is a direct result of the coordinating properties of the tetrazole rings on the nanocrystal surfaces, demonstrating their role in driving self-assembly. nih.gov This allows for the creation of mesoporous aerogels, which are advanced materials with applications in catalysis and sensing. nih.gov

The ability to derive such sophisticated linkers from this compound highlights its importance in the bottom-up construction of functional nanomaterials and complex supramolecular systems.

Future Research Directions and Emerging Perspectives

Development of Novel and Sustainable Synthetic Routes with Reduced Environmental Impact

The future synthesis of 5-(2-chloroethyl)-1-methyl-1H-tetrazole is likely to be guided by the principles of green chemistry, aiming to reduce the environmental impact of chemical processes. Traditional methods for synthesizing substituted tetrazoles often involve reagents and solvents that are hazardous. asianpubs.org Future research will likely focus on developing more sustainable alternatives.

One promising approach is the use of greener reaction media. Water, ionic liquids, or deep eutectic solvents could replace traditional volatile organic compounds, minimizing air pollution and facilitating easier product separation. For instance, the synthesis of 1,5-disubstituted tetrazoles has been successfully demonstrated in aqueous micelles, which act as nanoreactors to promote the reaction. mdpi.com

The development of novel catalytic systems is another key area of research. Heterogeneous catalysts, particularly those based on nanoparticles, are gaining attention due to their high efficiency, selectivity, and recyclability. nih.gov Future investigations could explore the use of magnetic nanoparticles coated with a catalytic metal complex, allowing for easy separation of the catalyst from the reaction mixture using an external magnet. nih.gov The use of metal-free catalytic systems is also a growing trend, further reducing the environmental footprint of the synthesis. nih.gov

Furthermore, multicomponent reactions (MCRs) offer a more atom-economical approach to synthesizing complex molecules like this compound and its derivatives. mdpi.com MCRs combine three or more reactants in a single step, reducing the number of synthetic operations, solvent waste, and energy consumption. The Ugi-azide reaction is a well-established MCR for the synthesis of 1,5-disubstituted tetrazoles and could be adapted for the synthesis of the target molecule or its analogues. beilstein-journals.org

| Parameter | Traditional Approach | Potential Sustainable Approach |

| Solvent | Volatile Organic Solvents (e.g., DMF, Toluene) | Water, Ionic Liquids, Deep Eutectic Solvents |

| Catalyst | Homogeneous Lewis Acids (e.g., ZnCl₂) | Heterogeneous Nanocatalysts, Metal-Free Catalysts |

| Methodology | Stepwise Synthesis | One-Pot Multicomponent Reactions |

| Energy Input | High Temperatures, Long Reaction Times | Microwave or Ultrasound Irradiation |

Exploration of Advanced Functionalization and Derivatization Strategies for the Chloroethyl Moiety

The chloroethyl group in this compound is a versatile functional handle that can be readily transformed into a wide array of other functional groups. This opens up possibilities for creating a library of novel derivatives with diverse properties. Future research will likely focus on exploring various derivatization strategies to expand the chemical space around this core structure.

Nucleophilic substitution reactions are a straightforward way to modify the chloroethyl side chain. The chlorine atom can be displaced by a variety of nucleophiles, such as azides, amines, thiols, and cyanides, to introduce new functionalities. For example, reaction with sodium azide (B81097) would yield the corresponding azidoethyl derivative, which could then be used in "click chemistry" reactions to attach larger molecules. researchgate.net

The chloroethyl group can also be a precursor for elimination reactions to form a vinyl group. The resulting 5-vinyl-1-methyl-1H-tetrazole could then be used as a monomer in polymerization reactions to create novel nitrogen-rich polymers with potential applications in materials science. mdpi.com

Furthermore, the development of more advanced functionalization techniques, such as carbon-hydrogen (C-H) activation, could allow for the direct modification of the ethyl chain without the need for a leaving group. While challenging, successful implementation of C-H activation would provide a highly efficient and atom-economical route to a wide range of derivatives.

| Reagent | Resulting Functional Group | Potential Application of Derivative |

| Sodium Azide | Azide | Click Chemistry, Bio-conjugation |

| Ammonia/Amines | Amine | Pharmaceutical Synthesis, Ligand Development |

| Sodium Thiolates | Thioether | Materials Science, Nanoparticle Stabilization |

| Potassium Cyanide | Nitrile | Synthesis of Carboxylic Acid Derivatives |

| Strong Base | Vinyl | Monomer for Polymerization |

Deeper Mechanistic Understanding of Complex Reactions and Transformations involving the Tetrazole Ring

A thorough understanding of the reaction mechanisms is crucial for optimizing existing synthetic methods and designing new transformations. For this compound, future research should aim to elucidate the mechanisms of its formation and subsequent reactions.

The most common method for synthesizing the tetrazole ring is the [3+2] cycloaddition of an azide with a nitrile. nih.govacs.org While this reaction is well-established, the precise mechanism can vary depending on the reaction conditions and the nature of the reactants. acs.org Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the transition states and energy barriers of different reaction pathways. acs.org This knowledge can be used to design more efficient catalysts and optimize reaction conditions.

The tetrazole ring itself can undergo various transformations, such as ring-opening and ring-rearrangement reactions, under certain conditions. For example, some tetrazoles can be converted to other heterocyclic systems upon heating or irradiation. acs.org A deeper mechanistic understanding of these transformations could lead to the discovery of novel synthetic routes to other classes of nitrogen-containing compounds.

Kinetic studies can also provide valuable information about the reaction rates and the influence of different parameters, such as temperature, concentration, and catalyst loading. This data is essential for scaling up the synthesis from the laboratory to an industrial setting.

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

For the scalable and safe production of this compound, the integration of modern technologies like flow chemistry and automated synthesis platforms presents a significant opportunity. Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages, including improved heat and mass transfer, enhanced safety, and the ability to perform reactions at high temperatures and pressures. scispace.com

The synthesis of tetrazoles often involves the use of azides, which can be hazardous on a large scale. Flow chemistry minimizes the risks by using small reactor volumes, meaning that only a small amount of the hazardous material is present at any given time. scispace.com This technology would be particularly beneficial for the synthesis of this compound, allowing for its safe and efficient production in larger quantities.

Automated synthesis platforms can further enhance the efficiency of both the synthesis and the exploration of new derivatives. chimia.ch These platforms can perform a large number of reactions in parallel, allowing for the rapid screening of different reaction conditions and the creation of large libraries of compounds for biological testing. chimia.ch By combining flow chemistry with automated synthesis, it would be possible to develop a fully automated process for the synthesis and derivatization of this compound.

| Technology | Advantages for Synthesis of this compound |

| Flow Chemistry | Enhanced safety with hazardous reagents, improved process control, easier scalability, potential for higher yields and purity. scispace.com |

| Automated Synthesis | High-throughput screening of reaction conditions, rapid library synthesis for drug discovery, increased reproducibility. chimia.ch |

Exploration of New Methodologies for Structural Elucidation of Complex Derivatives

As new derivatives of this compound are synthesized, advanced analytical techniques will be essential for their structural elucidation. While standard techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable, new methodologies can provide more detailed structural information.

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, will be crucial for unambiguously assigning the structure of complex derivatives. For chiral derivatives, the use of chiral shift reagents or the synthesis of diastereomers can help determine the absolute stereochemistry.

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of new compounds. Tandem mass spectrometry (MS/MS) can provide valuable information about the fragmentation patterns of the molecule, which can aid in its structural identification. acs.org

For crystalline derivatives, single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of the molecule. researchgate.netnih.gov This technique provides precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state. This information is particularly valuable for understanding the intermolecular interactions that govern the packing of the molecules in the crystal lattice. nih.gov

| Analytical Technique | Information Provided |

| 1D and 2D NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei, stereochemistry. mdpi.comresearchgate.net |

| High-Resolution Mass Spectrometry | Elemental composition, molecular weight, fragmentation patterns. acs.org |

| Single-Crystal X-ray Diffraction | Three-dimensional molecular structure, bond lengths and angles, crystal packing. researchgate.netnih.gov |

| FT-IR Spectroscopy | Presence of functional groups. |

| Elemental Analysis | Percentage composition of elements. |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 5-(2-chloroethyl)-1-methyl-1H-tetrazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, a solventless approach using TBAF (tetrabutylammonium fluoride) as a catalyst achieves yields of ~70% under mild conditions (40–60°C) . Alternatively, PEG-400-mediated reactions with Bleaching Earth Clay (pH 12.5) at 70–80°C yield derivatives in 1 hour, monitored by TLC . Key factors include solvent polarity (glacial acetic acid vs. PEG-400), catalyst type (nano-TiCl4·SiO2 vs. TBAF), and temperature control to minimize side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound and its intermediates?

- Methodological Answer :

- IR Spectroscopy : Identify the tetrazole ring (C=N stretch at 1600–1650 cm⁻¹) and chloroethyl group (C-Cl at 600–700 cm⁻¹) .

- ¹H NMR : Key signals include the methyl group (δ 3.5–4.0 ppm for N-CH₃) and chloroethyl protons (δ 3.8–4.2 ppm for CH₂Cl) .

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for related tetrazoles with R-factors < 0.05 .

Q. How does the chloroethyl substituent influence the compound’s reactivity in further functionalization?

- Methodological Answer : The chloroethyl group acts as a leaving group, enabling nucleophilic substitution (e.g., with thiols or amines). Steric hindrance from the methyl group on the tetrazole ring may reduce reaction rates, requiring optimized bases (e.g., K₂CO₃ in DMF) . Computational DFT studies (not directly cited but inferred from ) can predict electronic effects on reactivity.

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in scale-up syntheses?

- Methodological Answer : Use factorial design (e.g., 2³ factorial experiments) to test variables:

- Catalyst loading (5–15 wt%),

- Temperature (60–80°C),

- Solvent (PEG-400 vs. acetonitrile) .

- Example : A study using nano-TiCl4·SiO2 achieved 85% yield at 60°C in acetonitrile, while PEG-400 reduced reaction time but required higher catalyst loads .

Q. How to resolve contradictions in reported spectroscopic data for tetrazole derivatives?

- Methodological Answer : Cross-validate using complementary techniques:

- DSC/TGA : Assess thermal stability (decomposition peaks >200°C) to confirm purity .

- LC-MS : Detect trace impurities (e.g., unreacted nitrile precursors) that may shift NMR signals .

- Crystallography : Compare experimental vs. simulated XRD patterns to rule out polymorphic variations .

Q. What computational tools are effective for modeling the compound’s interactions in coordination chemistry?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., carbonic anhydrase isoforms) using software like GROMACS .

- DFT Calculations : Predict electronic properties (HOMO-LUMO gaps) with Gaussian 16, referencing basis sets (e.g., B3LYP/6-31G*) .

- Docking Studies : Use AutoDock Vina to explore interactions with biological targets (e.g., prostaglandin synthases) .

Q. What protocols ensure stability during long-term storage of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.